molecular formula C14H15NO3 B8341840 N-cyclohexyloxyphthalimide

N-cyclohexyloxyphthalimide

Cat. No. B8341840
M. Wt: 245.27 g/mol
InChI Key: PTZRSHDJQJUUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902248B2

Procedure details

Solid potassium carbonate (6.91 g, 50.0 mmol) was added to a solution of N-hydroxyphthalimide (4.08 g, 25.0 mmol) and 18-crown-6 (661 mg, 2.5 mmol) in dimethyl sulfoxide (62 mL), and the mixture was stirred at 25° C. for 5 min. To the mixture cyclohexyl bromide (12.3 mL, 100.0 mmol) was added, and the mixture stirred at 80° C. for 3 h. After ice-cooling, the mixture was poured into cold water and the resulting precipitate was collected by filtration in vacuo, washed with water (25 mL) and hexanes (15 mL) and dried in vacuo to afford 2-cyclohexyloxy-isoindole-1,3-dione (5.67 g, 93%) as a white solid which was used in the next step without further purification.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][N:8]1[C:12](=[O:13])[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2[C:9]1=[O:18].C1OCCOCCOCCOCCOCCOC1.[CH:37]1(Br)[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1>CS(C)=O.O>[CH:37]1([O:7][N:8]2[C:9](=[O:18])[C:10]3[C:11](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]2=[O:13])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.08 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
661 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
62 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
C1(CCCCC1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration in vacuo
WASH
Type
WASH
Details
washed with water (25 mL) and hexanes (15 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCCCC1)ON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.